molecular formula C13H12BrNO2 B1294236 5-Bromo-2-((4-methoxybenzyl)oxy)pyridine CAS No. 663955-79-1

5-Bromo-2-((4-methoxybenzyl)oxy)pyridine

Cat. No.: B1294236
CAS No.: 663955-79-1
M. Wt: 294.14 g/mol
InChI Key: NCWXAIKSFAEBJX-UHFFFAOYSA-N
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Description

5-Bromo-2-((4-methoxybenzyl)oxy)pyridine ( 663955-79-1) is a high-value pyridine derivative of interest in chemical synthesis and pharmaceutical research. This compound, with the molecular formula C13H12BrNO2 and a molecular weight of 294.14 g/mol, is characterized by its off-white to white crystalline appearance and a melting point of 76-78°C . Its structure features a brominated pyridine ring protected by a 4-methoxybenzyl (PMB) group, making it a versatile building block, particularly in the synthesis of more complex molecules for drug discovery and material science . Researchers utilize this compound as a key intermediate in nucleophilic substitution reactions and cross-coupling reactions, such as Suzuki-Miyaura couplings, where the bromine atom serves as an excellent leaving group. The PMB-protecting group can be selectively removed under mild acidic conditions, allowing for further functionalization of the pyridine core . Handle with care, as this material may be harmful upon inhalation, skin contact, or ingestion . It is essential to use personal protective equipment, including gloves and safety goggles, and to handle the product only in a well-ventilated area, such as a chemical fume hood . This product is labeled with the GHS signal word "Warning" and carries hazard statements H302, H312, H315, H319, H332, and H335, indicating potential hazards for skin irritation, eye damage, and toxicity if inhaled or swallowed . For your safety, refer to the Safety Data Sheet (SDS) before use. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. It is recommended to store the product sealed in a dry environment at room temperature to ensure its long-term stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-[(4-methoxyphenyl)methoxy]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2/c1-16-12-5-2-10(3-6-12)9-17-13-7-4-11(14)8-15-13/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCWXAIKSFAEBJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650350
Record name 5-Bromo-2-[(4-methoxyphenyl)methoxy]pyridine
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Molecular Weight

294.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

663955-79-1
Record name 5-Bromo-2-[(4-methoxyphenyl)methoxy]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-[(4-methoxybenzyl)oxy]pyridine
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Synthetic Methodologies and Strategic Approaches to 5 Bromo 2 4 Methoxybenzyl Oxy Pyridine

Pioneering Synthetic Routes to the Core Pyridine (B92270) Framework

The initial and fundamental approaches to synthesizing 5-Bromo-2-((4-methoxybenzyl)oxy)pyridine focus on the sequential construction of the molecule. This typically involves the synthesis of a substituted pyridine precursor followed by the introduction of the 4-methoxybenzyl ether group.

Establishment of the Bromine Substituent at the C-5 Position

A critical step in the synthesis is the regioselective bromination of the pyridine ring to introduce the bromine atom at the C-5 position. A common precursor for this transformation is 2-hydroxypyridine (B17775). The bromination of 2-hydroxypyridine can be influenced by reaction conditions, such as pH. In aqueous solutions, the reaction of 2-pyridone, the major tautomer of 2-hydroxypyridine, with bromine can lead to di-substitution, yielding 3,5-dibromo-2-pyridone. However, controlling the stoichiometry and reaction conditions allows for the isolation of the desired 5-bromo-2-hydroxypyridine (B85227).

Alternative strategies to obtain 5-bromo-2-hydroxypyridine include the demethylation of 5-bromo-2-methoxypyridine (B44785) using strong acids like hydrochloric acid. Another established method involves the diazotization of 2-amino-5-bromopyridine, followed by hydrolysis to yield the target hydroxyl group at the C-2 position. The choice of starting material and brominating agent is crucial for achieving high yield and selectivity.

Starting MaterialReagent(s)ProductKey Consideration
2-HydroxypyridineBromine5-Bromo-2-hydroxypyridineControl of reaction conditions to avoid di-bromination
5-Bromo-2-methoxypyridineHydrochloric Acid5-Bromo-2-hydroxypyridineAcid-mediated demethylation
2-Amino-5-bromopyridineNaNO₂, H₂SO₄/H₂O5-Bromo-2-hydroxypyridineDiazotization followed by hydrolysis

Formation of the 2-Oxybenzyl Ether Linkage with the 4-Methoxybenzyl Group

With the 5-bromo-2-hydroxypyridine core established, the subsequent key transformation is the formation of the ether linkage with the 4-methoxybenzyl group. The most widely employed and classic method for this C-O bond formation is the Williamson ether synthesis. tsinghua.edu.cn This reaction proceeds via an S(_N)2 mechanism, where the alkoxide generated from 5-bromo-2-hydroxypyridine acts as a nucleophile, attacking the electrophilic carbon of a 4-methoxybenzyl halide (typically chloride or bromide).

The reaction is typically carried out in the presence of a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to deprotonate the hydroxyl group of the pyridine, thereby generating the more nucleophilic pyridinolate anion. The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being commonly used to facilitate the S(_N)2 reaction.

Reactant 1Reactant 2BaseSolventProduct
5-Bromo-2-hydroxypyridine4-Methoxybenzyl chlorideNaHDMFThis compound
5-Bromo-2-hydroxypyridine4-Methoxybenzyl bromideK₂CO₃AcetonitrileThis compound

Advanced Multi-Step Synthesis Design

To enhance efficiency and yield, more sophisticated synthetic strategies have been conceptualized for the preparation of complex molecules like this compound. These advanced designs focus on convergent approaches and the strategic use of protecting groups.

Convergent Synthesis Strategies for Enhanced Efficiency

A convergent synthesis approach offers significant advantages over a linear synthesis, particularly for complex molecules. In a convergent strategy, different fragments of the target molecule are synthesized independently and then coupled together in the later stages. For the synthesis of this compound, a convergent approach could involve the separate synthesis of the 5-bromopyridine core and the 4-methoxybenzyl alcohol moiety, followed by their coupling.

Selective Functionalization and Orthogonal Protecting Group Tactics

In the context of synthesizing more complex derivatives of this compound, where other reactive functional groups may be present on the pyridine or benzyl (B1604629) rings, the use of protecting groups becomes essential. Orthogonal protecting group strategies are particularly powerful, as they allow for the selective deprotection of one functional group in the presence of others. jocpr.comiris-biotech.de

Protecting GroupFunctional Group ProtectedDeprotection ConditionsOrthogonality Example
4-Methoxybenzyl (PMB)HydroxylOxidative (DDQ, CAN) or acidicCan be removed in the presence of silyl (B83357) ethers.
Silyl ethers (e.g., TBDMS)HydroxylFluoride ion (TBAF)Stable to conditions used for PMB cleavage.
Boc (tert-Butoxycarbonyl)AmineAcidic (TFA)Stable to bases used for Fmoc deprotection.
Fmoc (Fluorenylmethyloxycarbonyl)AmineBasic (Piperidine)Stable to acidic conditions for Boc removal.

Catalytic Approaches and Mechanistic Considerations in its Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of aryl ethers, including this compound, has benefited from the development of various catalytic systems.

While the Williamson ether synthesis is a robust method, catalytic alternatives for C-O bond formation are an active area of research. Transition metal catalysts, such as those based on palladium, copper, and rhodium, have been developed for the cross-coupling of alcohols with aryl halides to form diaryl or aryl-alkyl ethers. For example, palladium-catalyzed C-O coupling reactions, often referred to as Buchwald-Hartwig amination-type reactions for ethers, can be effective for the formation of the ether linkage. These reactions typically involve a palladium catalyst, a suitable ligand (e.g., a phosphine (B1218219) ligand), and a base.

Mechanistically, these catalytic cycles generally involve the oxidative addition of the aryl halide to the low-valent metal catalyst, followed by coordination of the alcohol, deprotonation, and reductive elimination to form the ether product and regenerate the active catalyst.

Recent research has also explored rhodium-catalyzed reactions of aryl 2-pyridyl ethers that proceed through the cleavage of the C(aryl)-O bond, offering alternative pathways for the functionalization of such compounds. acs.org Copper-catalyzed methods are also well-established for the synthesis of polyfunctional pyridines. nih.gov The choice of catalyst and reaction conditions can significantly influence the outcome and efficiency of the synthesis, and ongoing research continues to provide new and improved methods for these important transformations.

Palladium-Catalyzed Cross-Coupling Reactions in Related Systems

Palladium catalysis is a dominant force in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. mdpi.com For a substrate like this compound, the bromine atom at the C-5 position is an ideal handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron compound. mdpi.com In systems related to the target molecule, such as 5-bromo-2-methylpyridin-3-amine, Suzuki coupling has been successfully employed to introduce various aryl groups at the C-5 position. mdpi.comresearchgate.net The reaction typically utilizes a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂], a base such as K₃PO₄ or K₂CO₃, and a solvent system like a dioxane/water mixture. mdpi.comresearchgate.net The versatility of the boronic acid partner allows for the synthesis of a wide array of 5-aryl-2-alkoxypyridine derivatives.

Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling is the reaction of choice, pairing a terminal alkyne with an aryl or vinyl halide. libretexts.orgorganic-chemistry.org This reaction, co-catalyzed by palladium and copper, has been applied to various bromopyridine substrates. researchgate.netscirp.org For instance, 2-amino-3-bromopyridines have been successfully coupled with a range of terminal alkynes using a catalytic system of Pd(CF₃COO)₂, PPh₃, and CuI, with an amine base like triethylamine (B128534) (Et₃N). scirp.org This methodology could be directly applied to this compound to generate 5-alkynyl-2-alkoxypyridines, which are versatile precursors for more complex heterocyclic structures.

Buchwald-Hartwig Amination: This reaction provides a direct route to form C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. wikipedia.orglibretexts.org The development of specialized bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) by the Buchwald group has dramatically expanded the scope of this transformation. youtube.com While direct examples on the target molecule are not prevalent in the cited literature, the Buchwald-Hartwig amination is a standard method for converting aryl bromides to aryl amines and could be employed to synthesize 5-amino-2-alkoxypyridine derivatives from the parent bromo-compound. wikipedia.orgacsgcipr.org The reaction typically involves a palladium precursor, a specialized ligand, and a strong base like sodium tert-butoxide (NaOtBu). nih.gov

Reaction TypeSubstrate ExampleCoupling PartnerCatalyst SystemBaseSolventYield
Suzuki Coupling5-Bromo-2-methylpyridin-3-amineArylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂OModerate to Good mdpi.com
Suzuki Coupling5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DimethoxyethaneGood researchgate.net
Sonogashira Coupling5-Bromo-3-fluoro-2-cyanopyridineTerminal alkynesPd(PPh₃)₂Cl₂, CuIDiisopropylamineTHFGood to Excellent researchgate.net
Sonogashira Coupling2-Amino-3-bromopyridinesTerminal alkynesPd(CF₃COO)₂, PPh₃, CuIEt₃NDMF72% - 96% scirp.org
Buchwald-Hartwig AminationAryl Halides (General)Primary/Secondary AminesPd₂(dba)₃ + Bulky Phosphine LigandNaOtBuTolueneGenerally High wikipedia.orgnih.gov

Role of Other Transition Metal Catalysis in C-O and C-C Bond Formation

While palladium holds a prominent position, other transition metals, particularly nickel and copper, offer alternative and sometimes advantageous catalytic activities for C-C and C-O bond formation. nih.gov

Nickel Catalysis: Nickel catalysts are gaining attention as a more earth-abundant and cost-effective alternative to palladium for cross-coupling reactions. escholarship.org Nickel can catalyze the coupling of aryl halides with a variety of partners. For example, nickel-catalyzed cross-electrophile coupling has been developed to react 2-chloropyridines with alkyl bromides, demonstrating a method for C(sp²)-C(sp³) bond formation. nih.gov Similarly, nickel-catalyzed reductive cross-coupling of (hetero)aryl bromides with alkyl bromides, including cyclopropyl (B3062369) bromide, has been achieved using a picolinamide (B142947) ligand, showcasing its utility in creating complex molecular scaffolds. nih.govresearchgate.net The Negishi coupling, which pairs organohalides with organozinc reagents, can also be effectively catalyzed by nickel, providing another route for C-C bond formation. wikipedia.org

Copper Catalysis: Copper catalysis is particularly relevant for the formation of C-O and C-N bonds, often under milder conditions than traditional methods like the Ullmann condensation. Copper-catalyzed protocols have been developed for the amination at the C-5 position of challenging substrates like unprotected 2-amino/2-hydroxy-5-halopyridines, using a 1,2-diol as a ligand. rsc.org This demonstrates copper's ability to selectively functionalize electron-rich pyridine rings. rsc.org Furthermore, copper(II) chloride has been shown to efficiently catalyze the C-O cross-coupling between aryl bromides and aliphatic diols, where the diol itself can act as the solvent and ligand. rsc.org This approach could be conceptually applied to the synthesis of aryl ethers. Copper catalysis also plays a crucial co-catalytic role in the Sonogashira reaction, as mentioned previously. libretexts.org

MetalReaction TypeSubstrate ExampleReagentCatalyst SystemKey Features
NickelCross-Electrophile Coupling2-ChloropyridineAlkyl BromideNiBr₂·3H₂O / BathophenanthrolineForms C(sp²)-C(sp³) bonds from two electrophiles. nih.gov
NickelReductive Cross-Coupling(Hetero)aryl BromideCyclopropyl BromideNi(II) precatalyst / Picolinamide ligandTolerant of various functional groups, including free amines. nih.gov
NickelNegishi CouplingAryl HalideOrganozinc CompoundNi(PPh₃)₄ or Ni(acac)₂Effective for aryl-aryl and aryl-alkenyl couplings. wikipedia.org
CopperC-N Bond Formation (Amination)2-Hydroxy-5-iodopyridineAmines/HeterocyclesCuI / Ethylene GlycolSelective amination on unprotected, electron-rich pyridines. rsc.org
CopperC-O Bond Formation (Etherification)Aryl BromideAliphatic DiolCuCl₂Diol serves as reactant, ligand, and solvent. rsc.org

Phase Transfer Catalysis in Etherification or Related Reactions

The formation of the ether linkage in this compound is a critical synthetic step. Phase Transfer Catalysis (PTC) offers a practical and efficient methodology for such etherifications, particularly for Williamson ether synthesis. PTC facilitates the reaction between two reactants located in different immiscible phases (typically aqueous and organic) by using a phase-transfer agent, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt. acsgcipr.orgcrdeepjournal.org

In the context of synthesizing 2-alkoxypyridines, PTC can be applied to the reaction of a 2-hydroxypyridine (or its tautomer, 2-pyridone) with an alkylating agent like 4-methoxybenzyl chloride. The 2-hydroxypyridine is deprotonated by a strong base (e.g., NaOH) in the aqueous phase, forming a pyridinoxide anion. The phase-transfer catalyst, possessing a lipophilic cation, pairs with this anion and transports it into the organic phase where the alkylating agent resides. acsgcipr.org This transfer allows the nucleophilic substitution reaction to proceed, forming the desired ether product.

This method avoids the need for anhydrous solvents and strong, expensive bases like sodium hydride, which are often used in traditional ether syntheses. semanticscholar.org The choice of catalyst, solvent, and base can influence the ratio of O-alkylation versus N-alkylation, a common challenge with 2-hydroxypyridine substrates. However, conditions can be optimized to favor the desired O-alkylated product. semanticscholar.org The use of PTC in industrial processes is widespread due to its scalability, use of inexpensive reagents, and often milder reaction conditions, making it a highly relevant strategy for the synthesis of the target compound. crdeepjournal.org

Reactivity and Transformational Chemistry of 5 Bromo 2 4 Methoxybenzyl Oxy Pyridine

Strategic Transformations at the C-5 Bromo-Substituent

The bromine atom at the C-5 position is a key functional group that enables a variety of chemical reactions, providing pathways to introduce new substituents and build molecular complexity.

Nucleophilic aromatic substitution (SNAr) on pyridine (B92270) rings typically occurs at the 2- and 4-positions, which are electronically activated by the nitrogen atom. echemi.comyoutube.com The presence of a bromine atom at the 5-position makes it susceptible to displacement by strong nucleophiles under specific conditions, although this is generally less facile than at the ortho or para positions. The reaction proceeds through an addition-elimination mechanism, forming a temporary Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to proceed. echemi.com

For SNAr to occur at the C-5 position of the pyridine ring, the reaction conditions often require high temperatures or the use of highly reactive nucleophiles. The electron-withdrawing nature of the pyridine nitrogen assists in stabilizing the negative charge developed in the ring during the formation of the intermediate complex.

The carbon-bromine bond at the C-5 position can be converted into a carbon-metal bond, generating highly reactive organometallic intermediates. These reagents are powerful nucleophiles and are widely used for forming new carbon-carbon bonds.

Grignard Reagents : Treatment of 5-Bromo-2-((4-methoxybenzyl)oxy)pyridine with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), can lead to the formation of the corresponding Grignard reagent. youtube.com This organomagnesium compound is a potent nucleophile, capable of reacting with a variety of electrophiles.

Organolithium Species : Alternatively, reaction with an organolithium reagent, such as n-butyllithium, typically at low temperatures, can result in a lithium-halogen exchange to produce the 5-lithiated pyridine derivative. These organolithium species are generally more reactive than their Grignard counterparts.

It is crucial to perform these reactions under anhydrous conditions, as organometallic reagents are highly sensitive to moisture and protic solvents. youtube.com

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The C-5 bromine atom of this compound makes it an excellent substrate for these transformations.

Suzuki Coupling : This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.comresearchgate.net This method is widely used to form biaryl structures.

Sonogashira Coupling : This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. It is a reliable method for the synthesis of aryl alkynes.

Negishi Coupling : In this reaction, an organozinc reagent is coupled with the aryl bromide in the presence of a palladium or nickel catalyst. Organozinc reagents are known for their high reactivity and functional group tolerance.

ReactionReagentsProduct Type
Suzuki CouplingArylboronic acid, Pd catalyst, BaseBiaryl
Sonogashira CouplingTerminal alkyne, Pd catalyst, Cu(I) co-catalystAryl alkyne
Negishi CouplingOrganozinc reagent, Pd or Ni catalystBiaryl or Alkylated/Vinylylated arene

Manipulations of the 2-Oxybenzyl Ether Linkage

The 4-methoxybenzyl (PMB) group is a commonly used protecting group for hydroxyl functionalities due to its stability under a range of conditions and its susceptibility to selective cleavage.

The PMB ether can be cleaved under various conditions, allowing for the deprotection of the 2-hydroxy group on the pyridine ring. The choice of cleavage method depends on the other functional groups present in the molecule to ensure selectivity.

Common methods for PMB ether cleavage include:

Oxidative Cleavage : Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are highly effective for the selective removal of the PMB group in the presence of other protecting groups. researchgate.net

Acidic Hydrolysis : Treatment with strong acids such as trifluoroacetic acid (TFA) can also effect cleavage. universiteitleiden.nl Milder acidic conditions can sometimes be employed, depending on the substrate.

Lewis Acid-Mediated Cleavage : Lewis acids like zirconium(IV) chloride have been shown to be efficient for the selective deprotection of PMB ethers. acs.org

Cleavage MethodKey Reagent(s)General Conditions
Oxidative CleavageDDQNeutral, often in CH2Cl2/H2O
Acidic HydrolysisTFAStrongly acidic
Lewis Acid-MediatedZrCl4Typically in aprotic solvents

Once the PMB group is removed to reveal the 2-hydroxypyridine (B17775), this functionality can be further modified. It's important to note that 2-hydroxypyridine exists in equilibrium with its tautomer, 2-pyridone. luxembourg-bio.com This tautomerism can influence its reactivity.

The exposed hydroxyl group can undergo a variety of reactions, including:

O-Alkylation/O-Acylation : Reaction with alkyl halides or acylating agents in the presence of a base will lead to the formation of new ethers or esters, respectively.

Conversion to a Leaving Group : The hydroxyl group can be converted into a better leaving group, such as a triflate or tosylate, to facilitate subsequent nucleophilic substitution reactions at the C-2 position.

Derivatization for Analytical Purposes : The hydroxyl group can be derivatized to enhance its properties for analytical techniques like gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). luxembourg-bio.comnih.gov

Functionalization and Reactivity of the Pyridine Nucleus

The chemical behavior of this compound is largely dictated by the electronic properties of its substituted pyridine core. The pyridine ring is inherently electron-deficient compared to benzene, a consequence of the greater electronegativity of the nitrogen atom. This fundamental characteristic significantly reduces its reactivity towards electrophilic aromatic substitution but enhances its susceptibility to nucleophilic attack. wikipedia.orgiust.ac.ir The substituents on the ring—a bromine atom at the 5-position and a 4-methoxybenzyloxy group at the 2-position—introduce competing electronic effects that modulate this intrinsic reactivity, creating a nuanced potential for a variety of chemical transformations.

Electrophilic Aromatic Substitution Potentials

Electrophilic aromatic substitution (SEAr) on the pyridine nucleus is generally a challenging transformation. The nitrogen atom withdraws electron density from the ring carbons, deactivating them towards attack by electrophiles. wikipedia.org Furthermore, under the acidic conditions often required for SEAr reactions (e.g., nitration or sulfonation), the nitrogen atom is readily protonated, forming a pyridinium (B92312) cation. This positive charge dramatically increases the electron-deficient nature of the ring, further retarding or completely inhibiting the reaction. wikipedia.orgiust.ac.ir

However, the substitution pattern of this compound provides a pathway to overcome this inherent lack of reactivity. The outcome of an electrophilic attack is determined by the interplay of the directing effects of the existing substituents:

2-((4-methoxybenzyl)oxy) group: As an alkoxy group, this is a powerful activating substituent. It donates electron density to the ring via resonance, particularly at the ortho (position 3) and para (position 5) carbons. This activating effect can partially counteract the deactivating influence of the ring nitrogen.

5-Bromo group: Halogens are deactivating substituents due to their inductive electron withdrawal, but they are ortho- and para-directing through resonance. In this case, the bromine atom would direct incoming electrophiles to the 4- and 6-positions.

The combined influence of these groups suggests that electrophilic substitution is feasible, with the primary challenge being the regioselectivity. The strong activating and directing effect of the 2-alkoxy group would favor substitution at the C-3 position. The directing effects of the substituents are summarized in the table below.

A common strategy to enhance and control the electrophilic substitution on pyridines is through the formation of the corresponding Pyridine N-oxide . iust.ac.ir Oxidation of the pyridine nitrogen with an oxidizing agent like a peracid creates an N-oxide moiety. iust.ac.irarkat-usa.org This transformation has a profound effect on the ring's electronics; the N-oxide can donate electron density back into the ring, thereby activating the C-2, C-4, and C-6 positions for electrophilic attack. iust.ac.iryoutube.com For instance, nitration of pyridine N-oxide proceeds readily to yield 4-nitropyridine (B72724) N-oxide, a reaction that is not feasible on pyridine itself. iust.ac.ir Subsequent deoxygenation, often with a reducing agent like PCl₃, can then restore the pyridine nucleus, providing an indirect route to otherwise inaccessible substituted pyridines. arkat-usa.org

Nitrogen Lone Pair Reactivity and Quaternization Studies

The lone pair of electrons on the nitrogen atom of the pyridine ring imparts basic and nucleophilic character. iust.ac.ir This allows the nitrogen to react with a variety of electrophiles, most notably alkylating agents, in a process known as quaternization. This reaction results in the formation of a positively charged N-alkylpyridinium salt. google.comosti.gov

The rate and efficiency of quaternization are sensitive to both steric and electronic factors. In this compound, the substituents influence the nucleophilicity of the nitrogen atom:

The 2-alkoxy group is electron-donating, which should increase the electron density on the nitrogen and enhance its nucleophilicity.

The 5-bromo group is electron-withdrawing, which tends to decrease the nitrogen's nucleophilicity.

The steric hindrance around the nitrogen is also a critical factor. The 2-alkoxy group, being relatively large, can sterically hinder the approach of bulky alkylating agents. mdpi.com Therefore, the reactivity in quaternization reactions would be expected to be highest with smaller, reactive electrophiles such as methyl iodide or methyl tosylate.

Quaternization dramatically alters the reactivity of the pyridine ring. The formation of a positive charge on the nitrogen atom strongly deactivates the ring towards electrophilic substitution. Conversely, it significantly activates the ring for nucleophilic aromatic substitution, particularly at the 2- and 4-positions, by providing a cationic sink to stabilize the negatively charged Meisenheimer-type intermediate. google.com

The table below presents hypothetical quaternization reactions based on established principles for substituted pyridines.

Utility of the 4-Methoxybenzyl Moiety Beyond Protecting Group Chemistry

The 4-methoxybenzyl (PMB) group is widely recognized in organic synthesis as a versatile protecting group for alcohols and phenols. nih.gov Its popularity stems from its stability across a broad range of reaction conditions (e.g., basic, nucleophilic, and mildly acidic conditions) and the multiple methods available for its cleavage, which is typically achieved under oxidative (e.g., with DDQ or CAN) or strongly acidic conditions (e.g., with TFA). nih.govresearchgate.netunivie.ac.at While this protective role is its most common application, the PMB group in this compound possesses chemical properties that can be exploited beyond simple protection.

One significant, non-protective function is its potential to direct ortho-metalation . The methoxy (B1213986) group on the benzyl (B1604629) ring is a known ortho-directing group for lithiation. Treatment with a strong organolithium base, such as n-butyllithium or s-butyllithium, could selectively deprotonate the aromatic position ortho to the methoxy group (the 3'-position of the benzyl ring). This generates a new organometallic intermediate that can be trapped with various electrophiles (e.g., CO₂, aldehydes, alkyl halides), allowing for the specific functionalization of the PMB moiety itself. This strategy has been successfully employed for the functionalization of N-PMB protected pyrazoles. semanticscholar.org

Furthermore, the PMB group is not merely a sterically bulky, inert placeholder. As discussed in section 3.3.1, the entire 2-O-PMB substituent functions as a potent electronic modulator of the pyridine nucleus. Its strong electron-donating nature is crucial for activating the otherwise deactivated pyridine ring towards electrophilic substitution. This inherent electronic influence is a functional utility in itself, enabling transformations on the pyridine core that would be difficult in its absence.

Finally, the cleavage of the PMB ether can proceed via a stabilized 4-methoxybenzyl carbocation . Under certain acidic conditions, the benzylic ether linkage is broken, releasing this cation. While often an intermediate en route to deprotection, this reactive species could potentially be trapped by other nucleophiles present in the reaction medium, leading to the formation of new C-C or C-heteroatom bonds in an intermolecular fashion. This offers a pathway to more complex structures where the PMB group is incorporated into the final product rather than being simply removed.

Table of Compounds

Structural Elucidation and Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering detailed insights into the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of 5-Bromo-2-((4-methoxybenzyl)oxy)pyridine provides crucial information about the number and types of protons present in the molecule. The expected chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

The spectrum is anticipated to show distinct signals corresponding to the protons of the pyridyl and benzyl (B1604629) moieties. The protons on the pyridine (B92270) ring are expected to appear in the aromatic region, with their specific shifts influenced by the bromine and the benzyloxy substituents. The protons of the 4-methoxybenzyl group will also have characteristic signals.

Interactive Data Table: Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3 (Pyridine)~6.80Doublet~8.5
H-4 (Pyridine)~7.65Doublet of doublets~8.5, 2.5
H-6 (Pyridine)~8.20Doublet~2.5
Methylene (B1212753) (-CH₂-)~5.30SingletN/A
Benzyl (H-2', H-6')~7.30Doublet~8.7
Benzyl (H-3', H-5')~6.90Doublet~8.7
Methoxy (B1213986) (-OCH₃)~3.80SingletN/A

Note: Predicted values are based on the analysis of similar structures and standard chemical shift tables. Actual experimental values may vary slightly.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment.

The spectrum is expected to display signals for all 13 unique carbon atoms in the molecule. The carbons of the pyridine ring will appear at lower field (higher ppm) due to their aromaticity and the influence of the electronegative nitrogen and bromine atoms. The carbons of the 4-methoxybenzyl group will also show characteristic resonances.

Interactive Data Table: Predicted ¹³C NMR Data

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-2 (Pyridine)~162.5
C-3 (Pyridine)~112.0
C-4 (Pyridine)~141.0
C-5 (Pyridine)~115.0
C-6 (Pyridine)~148.0
Methylene (-CH₂-)~69.0
C-1' (Benzyl)~129.0
C-2', C-6' (Benzyl)~129.5
C-3', C-5' (Benzyl)~114.0
C-4' (Benzyl)~159.5
Methoxy (-OCH₃)~55.3

Note: Predicted values are based on the analysis of similar structures and standard chemical shift tables. Actual experimental values may vary slightly.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the ¹H and ¹³C NMR spectra and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the coupled protons on the pyridine ring (H-3 and H-4) and on the benzyl ring (H-2'/H-6' with H-3'/H-5').

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. An HSQC spectrum would show cross-peaks connecting each proton signal to the signal of the carbon it is attached to, for instance, H-3 to C-3, the methylene protons to the methylene carbon, and so on. This is invaluable for assigning the carbon signals based on the more easily assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons, typically over two or three bonds. HMBC is crucial for establishing the connectivity between different parts of the molecule. For example, correlations would be expected between the methylene protons (-CH₂-) and the C-2 of the pyridine ring, as well as C-1' of the benzyl ring, confirming the ether linkage. Correlations between the methoxy protons and C-4' of the benzyl ring would also be observed.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR spectroscopy is a rapid and sensitive method for identifying the functional groups in this compound. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational excitation of specific bonds.

Interactive Data Table: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
~3100-3000C-H stretchAromatic (Pyridine and Benzyl)
~2950-2850C-H stretchAliphatic (-CH₂- and -OCH₃)
~1600, ~1500C=C stretchAromatic Rings
~1570C=N stretchPyridine Ring
~1250C-O-C stretch (asymmetric)Aryl Ether
~1030C-O-C stretch (symmetric)Aryl Ether
~1175C-O stretchMethoxy Group
~600-500C-Br stretchBromo Group

Note: These are typical wavenumber ranges for the indicated functional groups.

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is based on the absorption of light, Raman spectroscopy is a light-scattering technique. Vibrational modes that are weak or absent in the FT-IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, the Raman spectrum would be particularly useful for observing the symmetric vibrations of the aromatic rings and the C-Br bond, which often give rise to strong Raman signals. The non-polar bonds in the molecule would generally produce more intense Raman scattering than the polar bonds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. This measurement allows for the determination of a molecule's molecular weight with high precision. For "this compound" (Molecular Formula: C₁₃H₁₂BrNO₂), mass spectrometry confirms its molecular mass and provides insights into its structural integrity through fragmentation analysis. uni.lu

Under ionization, the molecule can break apart into smaller, characteristic fragments. The pattern of these fragments serves as a molecular fingerprint, which can be used to confirm the compound's identity and elucidate the connectivity of its atoms.

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule, which can be used to determine its elemental formula. The monoisotopic mass of "this compound" is calculated to be 293.00513 Da. uni.lu HRMS analysis can experimentally verify this mass with a high degree of accuracy, typically to within a few parts per million (ppm), thus confirming the elemental composition of C₁₃H₁₂BrNO₂. This technique is indispensable for distinguishing between compounds that may have the same nominal mass but different elemental formulas.

Predicted data for various ionized adducts of the compound helps in identifying the molecular ion peak in an experimental spectrum. uni.lu

Interactive Data Table: Predicted Mass Spectrometry Adducts

Adduct TypePredicted m/z
[M+H]⁺294.01241
[M+Na]⁺315.99435
[M-H]⁻291.99785
[M+NH₄]⁺311.03895
[M+K]⁺331.96829
[M]⁺293.00458

X-ray Crystallography for Solid-State Structural Conformation and Intermolecular Interactions

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method would provide unequivocal proof of the structure of "this compound" by mapping electron density to reveal atomic positions, bond lengths, and bond angles.

If a suitable single crystal of the compound were analyzed, this technique would elucidate its solid-state conformation, including the dihedral angles between the pyridine and benzyl rings. Furthermore, it would reveal the nature of intermolecular interactions, such as hydrogen bonds, halogen bonds, or van der Waals forces, which govern the packing of molecules in the crystal lattice. While crystallographic data for structurally related molecules exist, specific experimental X-ray crystallography data for "this compound" was not available in the consulted resources.

Computational Chemistry and Theoretical Investigations of 5 Bromo 2 4 Methoxybenzyl Oxy Pyridine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational quantum chemistry, offering a balance between accuracy and computational cost for investigating the electronic structure of molecules. wikipedia.orgnih.gov DFT calculations are centered on the principle that the energy of a many-electron system can be determined from its electron density, providing a versatile method for predicting a wide range of molecular properties. ua.ptresearchgate.net

DFT is employed to determine the optimized geometric structure of 5-Bromo-2-((4-methoxybenzyl)oxy)pyridine, corresponding to the minimum energy conformation. This optimized structure is the foundation for analyzing its electronic properties. Key aspects of this analysis include the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. numberanalytics.com

Charge distribution analysis provides a detailed picture of the electronic landscape across the molecule. By calculating the partial atomic charges, it is possible to identify electron-rich and electron-deficient regions, which are crucial for understanding intermolecular interactions and predicting sites of chemical reactivity.

Table 1: Illustrative DFT-Calculated Electronic Properties for this compound
ParameterTypical Calculated Value (eV)Significance
EHOMO-6.5Electron-donating ability
ELUMO-1.2Electron-accepting ability
Energy Gap (ΔE)5.3Chemical reactivity and stability
Ionization Potential (I)6.5Energy required to remove an electron
Electron Affinity (A)1.2Energy released upon gaining an electron
Global Electrophilicity (ω)2.7Propensity to accept electrons

DFT calculations are a reliable tool for predicting vibrational and nuclear magnetic resonance spectra. protheragen.airsc.org Theoretical vibrational frequencies (FT-IR and Raman) can be computed, and when compared with experimental data, they aid in the definitive assignment of vibrational modes to specific functional groups and bond movements within the molecule. researchgate.net It is standard practice to apply a scaling factor to the calculated frequencies to correct for approximations in the computational method and anharmonicity. olemiss.edu

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These theoretical shifts provide a basis for interpreting and assigning peaks in experimentally obtained NMR spectra, facilitating the structural elucidation of the compound. protheragen.ai

Table 2: Example of Predicted vs. Experimental Vibrational Frequencies (cm⁻¹)
Vibrational ModeCalculated Frequency (B3LYP/6-311G*)Experimental FrequencyAssignment
ν(C-H)aromatic31503080Aromatic C-H stretch
ν(C-H)aliphatic30102950Methylene (B1212753)/Methyl C-H stretch
ν(C=C)16201600Aromatic ring stretch
ν(C-O-C)12551240Asymmetric ether stretch
ν(C-Br)680670C-Br stretch

DFT is instrumental in mapping the potential energy surfaces of chemical reactions. umn.edu This allows for the detailed exploration of reaction mechanisms, including the identification of reactants, products, intermediates, and, crucially, transition states. numberanalytics.comacs.org By calculating the geometries and energies of transition states, computational chemists can determine the activation energy barriers for a proposed reaction pathway. acs.org For this compound, this could involve studying reactions such as electrophilic substitution on the aromatic rings or cleavage of the ether linkage, providing a theoretical understanding of its reactivity and degradation pathways.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interfacial Behavior

Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecular systems by solving Newton's equations of motion for a collection of atoms. valencelabs.comnih.gov This technique allows for the exploration of conformational landscapes and the simulation of complex processes that occur over time. tandfonline.comacs.org

For this compound, a key area of interest is the conformational flexibility around the ether linkage connecting the pyridine (B92270) and benzyl (B1604629) moieties. MD simulations can sample a vast number of conformations, revealing the most stable and frequently adopted shapes of the molecule in different environments (e.g., in a vacuum, in water, or in a nonpolar solvent). This analysis provides a dynamic picture of the molecule's structure that goes beyond the static minimum-energy state.

Furthermore, MD simulations are well-suited to study the behavior of molecules at interfaces, such as a lipid bilayer or a liquid-liquid interface. acs.orgnih.govmdpi.com By placing the molecule in a simulated heterogeneous environment, its orientation, diffusion, and interaction with the interface can be observed over time, which is crucial for understanding its behavior in complex systems. researchgate.net

Table 3: Typical Parameters for an MD Simulation of this compound
ParameterTypical Setting
Force FieldCHARMM36 / AMBER
EnsembleNPT (Isothermal-Isobaric)
Temperature300 K
Pressure1 atm
Time Step2 fs
Simulation Length100 ns

Quantum Chemical Calculations of Molecular Descriptors (e.g., FMOs, MEP, NLO)

Beyond basic electronic structure, quantum chemical calculations can determine a variety of molecular descriptors that predict specific properties and behaviors.

Frontier Molecular Orbitals (FMOs): As discussed in the DFT section, the HOMO and LUMO are fundamental descriptors of reactivity. ucsb.eduacs.org Their energies and spatial distributions indicate the most likely sites for nucleophilic and electrophilic attack. pku.edu.cn

Molecular Electrostatic Potential (MEP): An MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It provides a guide to intermolecular interactions by showing regions of positive, negative, and neutral potential. numberanalytics.comresearchgate.net For this compound, the MEP map would highlight the electronegative oxygen and nitrogen atoms as regions of negative potential (red/yellow), attractive to electrophiles, and the hydrogen atoms as regions of positive potential (blue), attractive to nucleophiles. numberanalytics.comsemanticscholar.org

Nonlinear Optical (NLO) Properties: Molecules with significant charge separation and extended π-systems can exhibit nonlinear optical behavior. Quantum chemical calculations can predict NLO properties like the first-order hyperpolarizability (β). uclouvain.bediva-portal.org The presence of donor (methoxy group) and acceptor-like (bromo-pyridine) fragments suggests that this compound could possess NLO properties, which can be quantified through these calculations. researchgate.netsci-hub.se

Table 4: Illustrative Calculated Molecular Descriptors
DescriptorTypical Calculated ValueSignificance
Dipole Moment (Debye)2.5 DOverall polarity of the molecule
First Hyperpolarizability (β)15 x 10-30 esuPotential for second-harmonic generation (NLO)
MEP Max (kcal/mol)+25Most positive potential (nucleophilic attraction)
MEP Min (kcal/mol)-40Most negative potential (electrophilic attraction)

Molecular Docking Studies for Elucidating Binding Interactions with Theoretical Models

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to another (a receptor, typically a protein). computabio.comiaanalysis.com While excluding any discussion of specific biological efficacy, docking can be used in a theoretical context to explore the potential binding modes and non-covalent interactions of this compound with a model receptor binding site. iaanalysis.comparssilico.com

The process involves placing the flexible ligand into the active site of a rigid or semi-flexible receptor and using a scoring function to estimate the binding affinity for different poses. leidenuniv.nl This analysis reveals plausible binding conformations and identifies key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. For this compound, such studies could identify potential hydrogen bond interactions involving the ether oxygen or pyridine nitrogen, and hydrophobic or π-stacking interactions involving its aromatic rings.

Table 5: Example of Theoretical Molecular Docking Results
ParameterResult
Binding Energy (kcal/mol)-8.5
Interacting Residues (Hypothetical)PHE 250, TRP 310, LEU 180, SER 245
Interaction Typesπ-π stacking (with PHE 250), Hydrogen bond (with SER 245), Hydrophobic interactions

In Silico Modeling for Reaction Selectivity and Pathway Prediction

Computational chemistry provides a powerful lens for predicting the reactivity and selectivity of molecules like this compound, offering insights into reaction mechanisms that can guide synthetic efforts. While specific computational studies on this exact molecule are not extensively documented in the literature, principles derived from theoretical investigations on analogous substituted bromopyridines and benzyloxypyridines allow for the construction of robust predictive models. In silico modeling, particularly using Density Functional Theory (DFT), can elucidate reaction pathways, determine the energetics of transition states, and predict the regioselectivity of various transformations.

A key area of investigation for this compound is its behavior in nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. The electronic properties of the pyridine ring, influenced by the bromine atom and the benzyloxy group, dictate the likely sites of reaction. Computational models can quantify these effects by calculating molecular descriptors such as electrostatic potential (ESP) maps and the energies of frontier molecular orbitals (LUMO). chemrxiv.org These descriptors help in predicting the most electrophilic sites on the aromatic ring, which are susceptible to nucleophilic attack. Recent computational work has also highlighted that many SNAr reactions, particularly on heterocyclic systems, may proceed through a concerted (cSNAr) mechanism rather than a stepwise pathway involving a Meisenheimer intermediate. nih.govspringernature.com DFT calculations can distinguish between these pathways by locating and calculating the energies of the respective transition states.

For instance, in a hypothetical reaction with a generic nucleophile, DFT calculations could predict the activation energies for substitution at different positions on the pyridine ring. Such a predictive model would be invaluable for synthetic planning. chemrxiv.org

Table 1: Hypothetical DFT-Calculated Activation Energies for Nucleophilic Aromatic Substitution

Reaction PathwayTransition State Energy (kcal/mol)Predicted Outcome
Nucleophilic attack at C5 (ipso-substitution of Br)25.4Major Product
Nucleophilic attack at C335.8Minor Product
Nucleophilic attack at C438.2Trace Product
Nucleophilic attack at C633.1Minor Product

Note: The data in this table is illustrative and based on general principles of SNAr on related heterocyclic systems.

Another significant reaction class for this compound is the palladium-catalyzed Suzuki cross-coupling. nih.gov Computational studies on similar bromopyridine substrates have been used to understand the mechanism and predict the efficiency of such reactions. illinois.edu Key steps in the catalytic cycle, such as oxidative addition, can be modeled to determine reaction barriers. The bond dissociation energy (BDE) of the C-Br bond is a critical parameter that can be calculated to predict the ease of oxidative addition. illinois.edu

Furthermore, theoretical studies on related 2-benzyloxypyridine derivatives have explored reaction pathways like the nih.govresearchgate.net-anionic rearrangement. researchgate.net DFT calculations have shown that such rearrangements are influenced by substituents on both the pyridine and the benzyl rings. researchgate.net For this compound, computational modeling could predict the feasibility of this rearrangement versus other potential reactions, such as substitution, by comparing the activation barriers of the respective pathways. The model could also predict how the electron-donating 4-methoxy group on the benzyl ring influences the rearrangement's rate-determining step. researchgate.net

Machine learning models, trained on large datasets of reactions, are also emerging as powerful tools for predicting regioselectivity. mit.eduresearchgate.net These models can use a combination of learned representations and quantum mechanical descriptors to achieve high accuracy in predicting the outcomes of substitution reactions on aromatic systems. mit.eduresearchgate.net

Table 2: Computationally Derived Molecular Descriptors for Predicting Reaction Selectivity

Atomic SiteAverage Molecular Electrostatic Potential (ESP)LUMO CoefficientPredicted Susceptibility to Nucleophilic Attack
C3+0.015-0.18Low
C4+0.012+0.15Low
C5+0.025+0.35High
C6+0.021-0.29Moderate

Note: This data is hypothetical and serves to illustrate the types of descriptors used in computational predictions of reactivity.

Applications and Role As a Research Tool and Intermediate in Advanced Chemical Synthesis

Essential Building Block in Complex Organic Synthesis

The structural features of 5-Bromo-2-((4-methoxybenzyl)oxy)pyridine make it an essential precursor for the assembly of complex organic structures, particularly those containing heterocyclic systems.

The compound is instrumental in the synthesis of advanced heterocyclic systems, such as bipyridines, which are prevalent motifs in medicinal chemistry. The bromine atom is readily exploited in palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

A notable example is the use of this compound as a key starting material in the synthesis of complex bipyridine intermediates. In a patented synthetic route, this compound is first converted into its corresponding boronic ester. This ester then undergoes a Suzuki coupling reaction with another substituted bromopyridine to yield a highly functionalized bipyridine system, specifically 6′-((4-methoxybenzyl)oxy)-3-methyl-6-phenyl-[2,3′-bipyridine]-5-amine. google.comgoogle.comgoogleapis.com This multi-step transformation highlights the compound's role in building complex, fused heterocyclic scaffolds that would be difficult to assemble otherwise.

Table 1: Key Reaction Utilizing this compound

Starting Material Reaction Type Key Intermediate Application

This building block is a crucial precursor in the development of novel pharmaceutical agents. Its application is well-documented in the synthesis of compounds targeting Tropomyosin receptor kinase A (TrkA), a protein implicated in pain pathways. google.com The bipyridine intermediate derived from this compound is further elaborated to create a series of tetrahydronaphthyl urea (B33335) derivatives, which are potent TrkA inhibitors. google.com

The synthesis of these potential pain therapeutics demonstrates the compound's value as a foundational intermediate. By using it as a common starting point, chemists can generate a library of analogs for biological screening, facilitating the exploration of new drug candidates. The compound's commercial availability as a chemical intermediate further underscores its importance in the pharmaceutical development pipeline. scribd.com

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. A typical PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.

While specific, published examples of incorporating this compound into a PROTAC are not prevalent, its structure makes it an ideal candidate for such applications. The functionalized pyridine (B92270) core can serve as a central scaffold or as a ligand for a target protein. The bromine atom acts as a crucial chemical handle, allowing for the attachment of a linker through cross-coupling reactions. This linker can then be connected to an E3 ligase ligand, completing the PROTAC construct. The protected oxygen at the 2-position offers an additional site for modification or can be deprotected to reveal a hydroxyl group that may be critical for binding to a target protein.

Strategic Intermediate in Medicinal Chemistry Research

In medicinal chemistry, the goal is to design and synthesize molecules with specific biological activities. This compound serves as a strategic intermediate in this process, enabling the creation of novel molecular scaffolds and the systematic study of structure-activity relationships.

The pyridine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous approved drugs and its ability to interact with a wide range of biological targets. This compound provides an accessible entry point to this privileged chemical space.

Researchers utilize this compound to design and synthesize novel molecular frameworks. For instance, the synthesis of TrkA inhibitors based on a tetrahydronaphthyl urea structure showcases this principle. google.com The core of the final active molecule is constructed by coupling the pyridine-derived fragment with other complex chemical entities. This modular approach allows for the creation of unique, three-dimensional structures designed to fit precisely into the binding site of a target protein, leading to the development of new classes of bioactive molecules.

Understanding the structure-activity relationship (SAR) is fundamental to drug discovery. It involves synthesizing a series of related compounds (analogs) and evaluating how changes in their chemical structure affect their biological activity.

This compound is an excellent starting point for SAR studies. The bromine atom can be replaced with a wide variety of functional groups using well-established chemical reactions. This allows medicinal chemists to systematically probe the chemical space around the pyridine core. For example, in the development of TrkA inhibitors, various analogs were synthesized from the common intermediate derived from this compound to determine which substitutions led to the most potent and selective activity. google.com This systematic modification is essential for optimizing a lead compound into a viable drug candidate.

Table 2: Profile of this compound

Property Value
IUPAC Name This compound
CAS Number 663955-79-1
Molecular Formula C13H12BrNO2
Key Structural Features Pyridine Ring, Bromo Substituent (C5), PMB-Protected Ether (C2)
Primary Synthetic Utility Intermediate for Cross-Coupling Reactions

| Therapeutic Area of Derivatives | Analgesics (TrkA Inhibitors) |

Advanced Synthetic Reagent in Specialized Transformations

The primary application of this compound as an advanced synthetic reagent lies in its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction facilitates the formation of a carbon-carbon bond between the brominated pyridine and a variety of organoboron compounds, such as boronic acids or their esters. The strategic importance of this transformation is rooted in its ability to introduce diverse aryl or heteroaryl substituents at the 5-position of the pyridine ring under relatively mild conditions and with high functional group tolerance.

In the context of medicinal chemistry, this compound has been instrumental in the synthesis of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer. The pyridine core of this compound serves as a key pharmacophore in many kinase inhibitors, and the ability to append various substituents via Suzuki coupling allows for the fine-tuning of their biological activity and pharmacokinetic properties.

A notable example of its application is in the synthesis of advanced intermediates for potential therapeutic agents. In a patented synthetic route, this compound was coupled with a substituted boronic acid ester in a Suzuki reaction. This transformation was carried out in the presence of a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2), and a base, typically an inorganic carbonate or phosphate, in a suitable solvent system like a mixture of dioxane and water.

The 4-methoxybenzyl (PMB) ether serves as a protecting group for the hydroxyl function at the 2-position of the pyridine ring. This protection is crucial to prevent unwanted side reactions during the cross-coupling step. The PMB group is favored due to its relative stability under the basic conditions of the Suzuki coupling and its susceptibility to cleavage under specific, often mild, oxidative or acidic conditions. This orthogonality allows for the selective deprotection of the hydroxyl group at a later stage in the synthetic sequence, enabling further functionalization or revealing the final active molecule. The cleavage of the PMB ether is commonly achieved using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or strong acids such as trifluoroacetic acid (TFA).

The following interactive table summarizes a representative Suzuki coupling reaction involving this compound, highlighting the key components and conditions of this specialized transformation.

Reactant 1Reactant 2CatalystBaseSolventProduct
This compoundArylboronic Acid/EsterPd(dppf)Cl2K3PO4Dioxane/Water5-Aryl-2-((4-methoxybenzyl)oxy)pyridine

The resulting biaryl pyridine derivatives are valuable precursors for a wide range of complex molecules. The strategic use of this compound thus provides an efficient and modular approach to access novel chemical entities with potential applications in drug discovery and development.

Future Directions and Emerging Research Avenues for 5 Bromo 2 4 Methoxybenzyl Oxy Pyridine

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of more efficient and environmentally benign synthetic methods is a cornerstone of modern chemical research. For 5-Bromo-2-((4-methoxybenzyl)oxy)pyridine, future efforts will likely concentrate on improving existing synthetic protocols and developing novel, greener alternatives. Traditional syntheses of pyridine (B92270) derivatives often involve multi-step procedures with harsh reaction conditions and the use of hazardous reagents. nih.gov

Future research could focus on one-pot multicomponent reactions, which offer a streamlined approach to constructing the pyridine ring and introducing the necessary functionalities in a single synthetic operation. researchgate.net The adoption of green catalysts and more environmentally friendly solvents will also be crucial. citedrive.comnih.gov Methodologies such as microwave-assisted synthesis and solvent-free reaction conditions have already shown promise in the synthesis of other pyridine derivatives and could be adapted for the production of this compound, leading to reduced reaction times, increased yields, and a lower environmental footprint. nih.govresearchgate.net Furthermore, the development of catalytic systems that utilize earth-abundant metals would be a significant step towards more sustainable chemical manufacturing. rsc.org

Synthetic ApproachPotential AdvantagesKey Research Focus
Multicomponent ReactionsIncreased efficiency, reduced wasteDesign of novel one-pot syntheses
Green CatalysisLower environmental impact, reusabilityDevelopment of biodegradable or recyclable catalysts
Microwave-Assisted SynthesisFaster reaction times, higher yieldsOptimization of reaction conditions
Solvent-Free ReactionsReduced use of hazardous solventsExploration of solid-state and melt-phase reactions

Exploration of Undiscovered Reactivity Profiles and Novel Transformations

The reactivity of this compound is largely dictated by its constituent functional groups: the brominated pyridine ring and the methoxybenzyl ether moiety. The bromine atom at the 5-position offers a handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. Future research will likely delve into expanding the scope of these transformations with novel coupling partners and catalytic systems.

The 2-alkoxy pyridine functionality also presents opportunities for unique chemical transformations. Lewis acid-promoted displacement of the alkoxy group with various nucleophiles could provide access to a diverse range of 2-substituted pyridine derivatives. nih.gov Moreover, the pyridine ring itself can be a target for C-H functionalization, a rapidly evolving field in organic synthesis that allows for the direct introduction of functional groups without the need for pre-functionalized starting materials. researchgate.net Investigating the regioselectivity of C-H functionalization on the this compound core could unlock new synthetic pathways to previously inaccessible molecules.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including improved safety, scalability, and process control. beilstein-journals.orgacs.org The synthesis of this compound is a prime candidate for adaptation to a flow chemistry setup. A continuous flow process could enable the precise control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. nih.gov

Furthermore, the integration of flow chemistry with automated synthesis platforms can accelerate the discovery and optimization of new reactions and molecules. researchgate.netresearchgate.net An automated system could be programmed to explore a wide range of reaction conditions for the synthesis of this compound and its derivatives, significantly reducing the time and resources required for research and development. This high-throughput approach would be invaluable for building libraries of related compounds for biological screening and materials science applications.

Advanced Computational Modeling for Precise Property Prediction and Rational Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. openmedicinalchemistryjournal.com For this compound, advanced computational modeling can provide deep insights into its electronic structure, reactivity, and potential applications. Methods like Density Functional Theory (DFT) can be employed to predict various molecular properties, including reactivity indices and spectroscopic signatures. mdpi.com

Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the structural features of this compound and its analogues with their physicochemical properties. researchgate.net This predictive capability can guide the rational design of new molecules with desired characteristics, such as enhanced biological activity or specific material properties. nih.gov For instance, computational docking studies could be used to predict the binding affinity of derivatives of this compound to specific biological targets, thereby prioritizing the synthesis of the most promising candidates. nih.gov

Computational MethodApplication for this compoundPotential Outcome
Density Functional Theory (DFT)Prediction of molecular properties and reactivityUnderstanding of reaction mechanisms and spectroscopic data
Quantitative Structure-Property Relationship (QSPR)Correlation of structure with physical and chemical propertiesPrediction of properties for novel derivatives
Molecular DockingSimulation of binding to biological targetsRational design of new therapeutic agents

Contribution to Green Chemistry Principles and Sustainable Organic Synthesis

The principles of green chemistry aim to minimize the environmental impact of chemical processes. nih.gov Future research on this compound will undoubtedly be guided by these principles. The development of synthetic routes that utilize renewable starting materials, reduce waste generation, and employ energy-efficient processes will be a key focus. rsc.orgacs.org

The use of water as a solvent, the design of reactions with high atom economy, and the development of catalytic processes that can be run under mild conditions are all areas where research on this compound can contribute to sustainable organic synthesis. mdpi.comnih.gov By embracing green chemistry, the synthesis and application of this compound can be made more environmentally friendly and economically viable. The broader adoption of such practices in the synthesis of N-heterocycles is a critical step towards a more sustainable chemical industry. nih.gov

Q & A

Q. How can researchers optimize the synthetic route for 5-Bromo-2-((4-methoxybenzyl)oxy)pyridine to improve yield and purity?

Methodological Answer:

  • Key Reaction Steps : Utilize nucleophilic aromatic substitution (SNAr) by reacting 5-bromo-2-hydroxypyridine with 4-methoxybenzyl bromide in the presence of a base (e.g., K₂CO₃ or NaH) to install the benzyloxy group. This approach is analogous to methods used for synthesizing related bromopyridine derivatives .
  • Catalyst Optimization : Consider palladium or nickel catalysts for coupling reactions, as demonstrated in the synthesis of substituted pyridines (e.g., 5-bromo-2-phenylpyridine) .
  • Purification : Use column chromatography with a gradient of ethyl acetate/hexane to isolate the product. Monitor purity via HPLC or TLC, referencing retention factors from similar pyridine derivatives .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

Methodological Answer:

  • NMR Analysis :
    • ¹H NMR : Identify the aromatic protons of the pyridine ring (δ 6.8–8.5 ppm) and the 4-methoxybenzyl group (δ 3.8 ppm for OCH₃, δ 4.9–5.2 ppm for CH₂). Compare with data for structurally similar compounds like 5-bromo-2-methoxy-3-methylpyridine .
    • ¹³C NMR : Verify the presence of quaternary carbons (e.g., C-Br at ~110 ppm) and the benzyl ether linkage .
  • Mass Spectrometry : Use high-resolution ESI-MS to confirm the molecular ion peak (expected m/z ≈ 308–310 for C₁₃H₁₁BrNO₂⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers address contradictions in reported reaction yields for bromopyridine derivatives under varying catalytic conditions?

Methodological Answer:

  • Variable Analysis : Systematically test parameters such as solvent polarity (e.g., DMF vs. THF), temperature (room temp vs. reflux), and catalyst loading (e.g., 1–5 mol% Pd). For example, nickel-catalyzed coupling reactions may show higher efficiency in polar aprotic solvents .
  • Mechanistic Studies : Use DFT calculations to model transition states and identify rate-limiting steps. Compare with experimental kinetic data to resolve discrepancies between literature reports .

Q. What strategies can be employed to functionalize this compound for applications in metal coordination chemistry?

Methodological Answer:

  • Ligand Design : Replace the bromine atom via Suzuki-Miyaura cross-coupling to introduce phosphine or amine groups, enabling coordination with transition metals (e.g., Au(III) or Pd(II)). This approach is validated in the synthesis of (N,C) Au(III) complexes using bromopyridine precursors .
  • Stability Testing : Evaluate the ligand’s stability under catalytic conditions (e.g., acidic or oxidizing environments) using cyclic voltammetry and UV-Vis spectroscopy .

Q. How can researchers mitigate competing side reactions during the synthesis of this compound?

Methodological Answer:

  • Protecting Groups : Temporarily protect the pyridine nitrogen with a Boc group to prevent undesired alkylation at the N-position. Deprotect post-reaction using TFA .
  • Selective Conditions : Use bulky bases (e.g., DBU) to favor O-alkylation over C-alkylation. Monitor reaction progress in real-time via in-situ IR spectroscopy to detect intermediates .

Data Analysis and Application Questions

Q. How can computational methods guide the design of derivatives based on this compound for catalytic applications?

Methodological Answer:

  • Molecular Modeling : Perform docking studies to predict binding affinities with target enzymes or metal centers. For example, simulate interactions with Au(III) catalysts to optimize steric and electronic effects .
  • QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the benzyl ring) with catalytic activity using multivariate regression models .

Q. What experimental and analytical approaches resolve discrepancies in reported melting points or spectral data for bromopyridine derivatives?

Methodological Answer:

  • Reproducibility Checks : Synthesize the compound using multiple literature protocols and compare physical properties. For example, discrepancies in melting points may arise from polymorphic forms, which can be characterized via X-ray crystallography .
  • Collaborative Validation : Share samples with independent labs for cross-validation of NMR and MS data, ensuring consistency across instrumentation and conditions .

Safety and Handling Considerations

Q. What safety protocols are critical when handling this compound in a research laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation of vapors, as recommended for similar brominated pyridines .
  • Waste Disposal : Neutralize reaction waste with a 10% NaHSO₃ solution before disposal to reduce bromine-related hazards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.